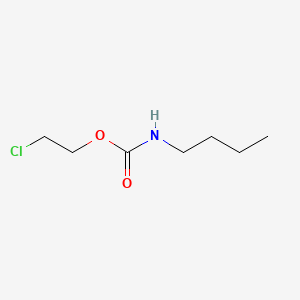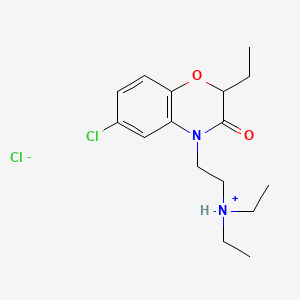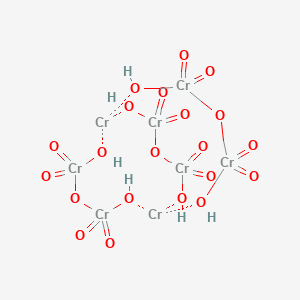
Chromium oxide (Cr8O21)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Chromium oxide (Cr8O21) can be synthesized through several methods. One common method involves the two-step pyrolysis of chromium trioxide (CrO3) under an air atmosphere. This method is preferred due to its ability to produce pure-phase Cr8O21 . Another method involves high-temperature solid-phase pyrolysis of chromium trioxide, which also yields high-purity Cr8O21 . The reaction conditions, such as temperature and atmosphere, play a crucial role in determining the purity and performance of the final product .
Analyse Des Réactions Chimiques
Chromium oxide (Cr8O21) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, chromium in Cr8O21 can be oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Common reagents used in these reactions include oxygen and hydrogen, respectively . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lithium ions, Cr8O21 can form lithium chromate compounds .
Applications De Recherche Scientifique
Chromium oxide (Cr8O21) has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for high specific energy lithium batteries due to its high reversible specific capacity and high potential plateau . In materials science, Cr8O21 is used in the preparation of thin films through pulsed laser deposition, which are then used in various technological applications .
Mécanisme D'action
The mechanism of action of chromium oxide (Cr8O21) involves redox reactions between chromium ions in different oxidation states. During the charging and discharging process in lithium batteries, Cr8O21 undergoes a three-electron transfer between chromium in the +6 and +3 oxidation states . This redox reaction is facilitated by the unique crystal structure of Cr8O21, which consists of two [CrO6] sublattice units and one [CrO4] sublattice unit . The [CrO4] sublattice unit plays a crucial role in the intercalation and deintercalation of lithium ions, which is essential for the electrochemical performance of Cr8O21 .
Comparaison Avec Des Composés Similaires
Chromium oxide (Cr8O21) can be compared with other chromium oxides, such as chromium dioxide (CrO2) and chromium trioxide (CrO3). CrO2 is known for its ferromagnetic properties and is used in magnetic recording media . CrO3, on the other hand, is a strong oxidizing agent and is used in various industrial processes . Other similar compounds include nickel-doped Cr8O21, which has enhanced electrochemical performance and cycling stability .
Propriétés
Numéro CAS |
27133-42-2 |
|---|---|
Formule moléculaire |
Cr8H6O21 |
Poids moléculaire |
758.00 g/mol |
Nom IUPAC |
chromium;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/8Cr.6H2O.15O/h;;;;;;;;6*1H2;;;;;;;;;;;;;;;/q;;6*+1;;;;;;;;;;;;;;;;;;;;;/p-6 |
Clé InChI |
VWOTZVCYDYLEOM-UHFFFAOYSA-H |
SMILES canonique |
O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Cr].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
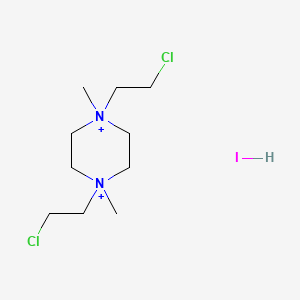
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
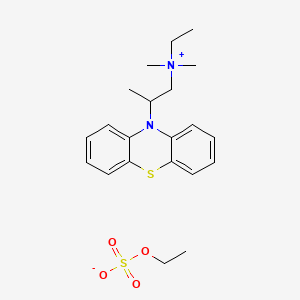
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)

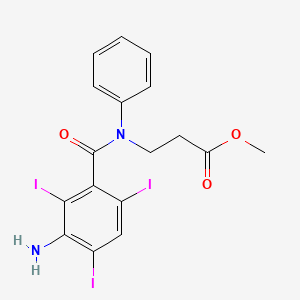
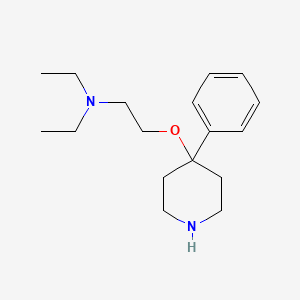
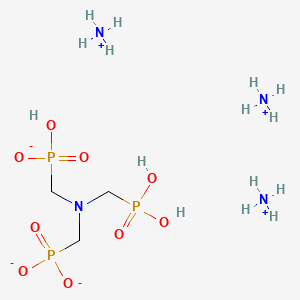
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
